Citric acid-13C3

Catalog No.
S12865126
CAS No.
M.F
C6H8O7
M. Wt
195.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Citric acid-13C3

Product Name

Citric acid-13C3

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C6H8O7

Molecular Weight

195.10 g/mol

InChI

InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i3+1,4+1,5+1

InChI Key

KRKNYBCHXYNGOX-FRSWOAELSA-N

SMILES

Array

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

C([13C](=O)O)C(C[13C](=O)O)([13C](=O)O)O

2-Hydroxypropane-1,2,3-tricarboxylic acid, commonly known as citric acid, is a colorless, weak organic acid with the molecular formula C6H8O7 and a molecular weight of approximately 192.13 g/mol. This tricarboxylic acid is naturally found in citrus fruits such as lemons, limes, and oranges, where it serves as a key metabolite in aerobic organisms. It is characterized by three carboxyl groups (-COOH) and one hydroxyl group (-OH), contributing to its acidity and reactivity. The compound plays a crucial role in various biochemical processes, including the Krebs cycle, where it acts as an intermediate substrate .

Due to its multiple functional groups:

  • Decarboxylation: Under certain conditions, citric acid can lose carbon dioxide to form aconitic acid.
  • Esterification: The carboxylic groups can react with alcohols to form esters, which are important in food flavoring and fragrance industries.
  • Chelation: Citric acid can chelate metal ions (e.g., calcium), which is significant in both biological systems and industrial applications.

These reactions highlight the compound's versatility in both synthetic chemistry and biological pathways .

2-Hydroxypropane-1,2,3-tricarboxylic acid exhibits several biological activities:

  • Metabolic Role: It is a fundamental metabolite involved in the Krebs cycle, facilitating energy production in aerobic organisms.
  • Antioxidant Properties: The compound acts as an antioxidant, helping to stabilize active ingredients in pharmaceutical preparations and protect against oxidative stress.
  • Anticoagulant Effects: By chelating calcium ions, citric acid can function as an anticoagulant, reducing blood clotting risks .

Citric acid can be synthesized through various methods:

  • Fermentation: The most common method involves the fermentation of carbohydrates (e.g., glucose or sucrose) using specific molds like Aspergillus niger. This process is widely used for industrial production.
  • Chemical Synthesis: Citric acid can also be synthesized from acetone and carbon dioxide through a multi-step reaction involving several intermediates.
  • Extraction: Natural extraction from citrus fruits remains a viable method for obtaining citric acid in smaller quantities .

2-Hydroxypropane-1,2,3-tricarboxylic acid has diverse applications across various industries:

  • Food Industry: Used as a flavoring agent and preservative due to its sour taste and ability to regulate pH.
  • Pharmaceuticals: Acts as an excipient to stabilize active ingredients in medications and is utilized for its anticoagulant properties.
  • Cosmetics and Cleaning Products: Employed for its chelating properties to enhance product efficacy.
  • Industrial Uses: Serves as a water softener and is involved in the production of biodegradable plastics .

Research on 2-hydroxypropane-1,2,3-tricarboxylic acid interactions includes:

  • Metal Ion Binding: Studies demonstrate its ability to bind with metal ions like calcium and magnesium, influencing both biological processes and industrial applications.
  • Enzyme Inhibition: Citric acid inhibits aconitase in the Krebs cycle, impacting metabolic pathways significantly .

These interactions underline its importance not only in metabolic functions but also in therapeutic contexts.

Several compounds share structural similarities with 2-hydroxypropane-1,2,3-tricarboxylic acid. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
Propane-1,2,3-tricarboxylic acidSimilar backboneLacks hydroxyl group; acts as an aconitase inhibitor
Malic AcidContains two carboxyl groupsInvolved in the Krebs cycle; has different metabolic roles
Fumaric AcidDicarboxylic acidInvolved in the urea cycle; less acidic than citric acid
Succinic AcidDicarboxylic acidIntermediate of the Krebs cycle; less soluble than citric acid

The uniqueness of 2-hydroxypropane-1,2,3-tricarboxylic acid lies in its combination of three carboxyl groups and one hydroxyl group that facilitate diverse

Atomic Composition and Bond-Line Representations

The atomic composition of 2-hydroxypropane-1,2,3-tricarboxylic acid encompasses six carbon atoms, eight hydrogen atoms, and seven oxygen atoms arranged in a specific three-dimensional configuration [8] [9]. The structural formula can be represented as CH₂COOH-C(OH)COOH-CH₂COOH, illustrating the arrangement of functional groups around the central carbon framework [9] [24].

The bond-line representation reveals the connectivity patterns within the molecule, with the central carbon atom (C-3) serving as the tertiary carbon bearing the hydroxyl substituent [12] [13]. This carbon atom forms bonds with two methylene groups that terminate in carboxylic acid functionalities, creating a symmetrical arrangement around the hydroxyl-bearing center [11] [31].

Detailed structural analysis reveals specific bond lengths and angles that characterize the molecular geometry of 2-hydroxypropane-1,2,3-tricarboxylic acid [31] [33]. The carbon-carbon single bonds within the propane backbone exhibit typical lengths ranging from 1.518 to 1.548 Ångströms, while the carbon-oxygen bonds in the carboxyl groups show partial double-bond character with lengths between 1.250 and 1.280 Ångströms [31].

Bond TypeLength (Å)Characteristics
C-C single bonds1.518-1.548Propane backbone
C-O single bonds1.321-1.442Hydroxyl and carboxyl
C-O partial double1.250-1.280Carboxylate resonance
C=O double bonds1.233Carbonyl groups
O-H bonds0.995-1.001Hydroxyl and carboxyl

The molecular conformation of 2-hydroxypropane-1,2,3-tricarboxylic acid can adopt different spatial arrangements due to rotation around single bonds [5] [31]. Crystal structure studies indicate that the molecule preferentially adopts conformations that minimize steric hindrance while maximizing intramolecular hydrogen bonding interactions [31] [33].

Stereochemical Configuration and Isomerism

The stereochemical analysis of 2-hydroxypropane-1,2,3-tricarboxylic acid reveals that the molecule lacks chiral centers and therefore exhibits no optical activity [19] [20]. The central carbon atom (C-3) bearing the hydroxyl group is connected to two identical -CH₂COOH substituents, preventing the formation of a chiral center [19].

The absence of stereoisomerism in 2-hydroxypropane-1,2,3-tricarboxylic acid distinguishes it from other hydroxycarboxylic acids that possess chiral centers [16] [17]. Unlike compounds such as lactic acid or malic acid, which exhibit optical activity due to asymmetric carbon atoms, 2-hydroxypropane-1,2,3-tricarboxylic acid remains optically inactive with a specific rotation of zero degrees [18] [19].

The molecular symmetry of 2-hydroxypropane-1,2,3-tricarboxylic acid results from the equivalent nature of the two terminal carboxymethyl groups [19]. This symmetry eliminates the possibility of configurational isomers, as the molecule can be superimposed on its mirror image through simple rotation [16] [19].

Stereochemical PropertyValue
Chiral Centers0
Optical ActivityNone
Specific Rotation
StereoisomersNone
SymmetryC₂ symmetry

Conformational isomerism represents the only form of stereoisomerism exhibited by 2-hydroxypropane-1,2,3-tricarboxylic acid [19]. The molecule can adopt different spatial arrangements through rotation around the carbon-carbon single bonds, resulting in various conformers that interconvert rapidly at room temperature [5] [31].

Research on the conformational preferences of 2-hydroxypropane-1,2,3-tricarboxylic acid indicates that the molecule can exist in both gauche and trans conformations [5] [31]. The gauche conformation positions the carboxyl groups in a staggered arrangement, while the trans conformation aligns them in an extended configuration [31].

Chelation Properties and Metal Complex Formation

2-Hydroxypropane-1,2,3-tricarboxylic acid functions as a highly effective chelating agent due to its multiple coordination sites [21] [23]. The molecule possesses four potential binding sites: three carboxyl groups and one hydroxyl group, enabling it to form stable complexes with various metal ions [22] [24].

The chelation mechanism involves the coordination of metal ions through the oxygen atoms of the carboxyl groups and the hydroxyl group [21] [26]. The multidentate nature of 2-hydroxypropane-1,2,3-tricarboxylic acid allows it to form multiple bonds with a single metal ion, creating thermodynamically stable chelate complexes [23] [25].

The pH of the solution significantly influences the chelating effectiveness of 2-hydroxypropane-1,2,3-tricarboxylic acid [22] [23]. At low pH values, the carboxyl groups exist predominantly in their protonated form, reducing their ability to coordinate with metal ions [23]. As the pH increases, deprotonation occurs, creating negatively charged carboxylate groups that exhibit enhanced metal-binding affinity [22] [23].

Metal IonComplex StabilityCoordination ModeBinding Sites
Iron(II)HighMultidentateCarboxyl, hydroxyl
Iron(III)HighMultidentateCarboxyl, hydroxyl
CalciumModerateMultidentateCarboxyl, hydroxyl
Copper(II)HighMultidentateCarboxyl, hydroxyl
Nickel(II)ModerateMultidentateCarboxyl, hydroxyl
Europium(III)HighMultidentateCarboxyl, hydroxyl

The formation of metal complexes with 2-hydroxypropane-1,2,3-tricarboxylic acid proceeds through sequential coordination steps [21] [25]. Initially, the metal ion coordinates with one or two carboxyl groups, followed by additional coordination through the remaining carboxyl groups and the hydroxyl group [26]. This stepwise process results in the formation of stable chelate rings that enhance complex stability [22] [25].

Research on calcium complexes with 2-hydroxypropane-1,2,3-tricarboxylic acid demonstrates the formation of eight-coordinate complexes with distorted bicapped octahedral geometry [31]. The calcium ion coordinates with seven shorter bonds and one longer bond, involving two terminal carboxylate groups, one central carboxylate group, one terminal carboxyl group, one central carboxyl group, two hydroxyl groups, and one water molecule [31].

The chelating properties of 2-hydroxypropane-1,2,3-tricarboxylic acid find applications in various fields, including environmental remediation, food fortification, and industrial processes [21] [24]. The ability to form stable complexes with transition metals, lanthanides, and actinides makes it particularly valuable for treating contaminated soil and water [21] [27].

Biosynthetic Routes in Eukaryotic Organisms

Eukaryotic cells generate 2-hydroxypropane-1,2,3-tricarboxylic acid within the mitochondrial matrix as the first product of the tricarboxylic-acid cycle. Condensation of a two-carbon acetyl-coenzyme A with the four-carbon oxaloacetate is catalysed by the homodimeric enzyme citrate synthase, forming the six-carbon tricarboxylate and releasing free coenzyme A [1] [2]. The reaction proceeds through an enolate intermediate stabilised by a catalytic triad (aspartate 375, histidine 274, histidine 230) that enforces ordered substrate binding and drives thio-ester hydrolysis [3].

Flux through this node is tightly regulated. High cellular adenosine diphosphate, calcium ions and a low mitochondrial membrane potential accelerate downstream dehydrogenases, indirectly stimulating citrate synthase turnover [4] [5]. Conversely, elevated adenosine triphosphate or NADH repress isocitrate dehydrogenase, causing intramitochondrial accumulation and cytosolic export of the tricarboxylate for lipid biosynthesis.

Mitochondrial stepEnzyme (human gene)Km (substrate)Sub-cellular localisationPrincipal control factors
Formation of 2-hydroxypropane-1,2,3-tricarboxylic acidCitrate synthase (CS)7 µM (oxaloacetate) [2]Matrix[Ca²⁺], adenine nucleotide ratio
Conversion to cis-aconitateAconitase 2 (ACO2)18 µM (2-hydroxypropane-1,2,3-tricarboxylic acid) [6]MatrixIron-sulphur cluster redox state
Cytosolic efflux (lipogenesis)Tricarboxylate transporter (SLC25A1)0.3 mM (2-hydroxypropane-1,2,3-tricarboxylic acid) [1]Inner membraneMalonyl-coenzyme A demand

This orchestration explains why rapidly proliferating tissues and many tumour cells display elevated citrate synthase activity and tricarboxylate efflux to meet membrane lipid requirements [7].

Industrial-Scale Chemical Synthesis Protocols

Commercial manufacture has transitioned from fruit extraction to three main protocols (Table 2). Fermentation with Aspergillus niger now accounts for more than ninety percent of global output because of high volumetric productivity, low pH sterility and inexpensive substrates [8] [9].

ProtocolTypical carbon feedReactor regimePeak titre / yieldSalient operating variables
Submerged fermentation (dominant)Sucrose syrup or corn steep liquorAerated stirred-tank, one hundred twenty to two hundred fifty cubic metresNinety grams per litre [10]; eight tenths of world output [8]pH two, iron concentration less than zero point two milligrams per litre, thirty degrees Celsius, air flow one volume per volume per minute or higher
Solid state fermentationApple pomace plus rice huskTray or rotating drumThree hundred forty-two grams per kilogram dry substrate [11]Seventy-five percent moisture, three percent methanol inducer
Surface fermentation (legacy)Beet or cane molassesShallow trays, eight to twelve day cycleSeventy to seventy-five percent substrate conversion [9]Extensive manual labour, low energy input

Chemical precipitation remains relevant for small-scale synthesis from citrus juice where feedstock is abundant. Neutralisation with sodium hydroxide, formation of calcium dicitrate, and acid liberation with one point nine moles per litre sulphuric acid affords up to ninety-one point one percent recovery from orange juice and seventy-nine point eight percent from grapefruit juice [12].

Green Chemistry Approaches for Sustainable Production

Research now targets carbon-efficient routes, non-food substrates and circular resource flows.

StrategyCatalytic systemRenewable feedstockReported performanceSustainability merit
Engineered Yarrowia lipolytica over-expressing tricarboxylic-cycle genes and deleting lipid sinksWhole-cell biocatalystCorn stover hydrolysate, thirty-five percent solidsEighty-three point six grams per litre in three litre fed-batch [13]Uses lignocellulosic biomass instead of food sugars
Photosynthetic carbon dioxide fixationEngineered Synechococcus sp. PCC seven thousand twoAtmospheric carbon dioxideMore than one hundred-fold increase over wild type; current titres below one gram per litre [14]Negative fossil-carbon footprint; sunlight driven
Acetate-to-tricarboxylate conversion via rewired tricarboxylic cycleEngineered Yarrowia lipolyticaIndustrial acetate streamsSixty-five grams per litre mixed tricarboxylate and itaconic acid [15]Valorises low-value side-streams
Glycerol–molasses co-fermentationAspergillus nigerBiodiesel glycerol plus molassesMore than seventy percent theoretical yield [16]Converts biodiesel waste; lowers sugar demand
Closed-loop surface fermentation using residual sugar-beet molassesProprietary Aspergillus strainResidual flows from sugar productionIndustrial scale; zero external mineral acid consumption [17]Integrates circular economy principles

XLogP3

-1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

195.03706710 Da

Monoisotopic Mass

195.03706710 Da

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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